Dimethyl(vinyl)silane

Organosilicon Chemistry Reaction Kinetics Vinylsilane Reactivity

Dimethyl(vinyl)silane (ethenyldimethylsilane, CAS 18243-27-1) is a monofunctional organosilicon compound characterized by the molecular formula C4H10Si and a molecular weight of 86.21 g/mol. The compound features a silicon center bonded to two methyl groups, one vinyl group, and one reactive silicon-hydrogen (Si-H) bond, which defines its utility as both a hydrosilylation reagent and a monomeric building block.

Molecular Formula C4H10Si
Molecular Weight 86.21 g/mol
Cat. No. B13959084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(vinyl)silane
Molecular FormulaC4H10Si
Molecular Weight86.21 g/mol
Structural Identifiers
SMILESC[SiH](C)C=C
InChIInChI=1S/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3
InChIKeyJREARPFWSGLDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(vinyl)silane (CAS 18243-27-1): Procurement-Grade Vinylsilane for Silicone Modification and Hydrosilylation


Dimethyl(vinyl)silane (ethenyldimethylsilane, CAS 18243-27-1) is a monofunctional organosilicon compound characterized by the molecular formula C4H10Si and a molecular weight of 86.21 g/mol [1]. The compound features a silicon center bonded to two methyl groups, one vinyl group, and one reactive silicon-hydrogen (Si-H) bond, which defines its utility as both a hydrosilylation reagent and a monomeric building block [1]. Dimethyl(vinyl)silane finds primary industrial and research application in silicone polymer modification, as a silane coupling agent for rubber and plastic reinforcement, and as a key intermediate in the synthesis of organofunctional silicones .

Bifunctional vinylsilane monomer with Si-H and vinyl groups for silicone modification
Enables hydrosilylation crosslinking in addition-cure silicone systems
Supports use as silane coupling agent for rubber and plastic reinforcement

Why Generic Vinylsilane Substitution Undermines Performance: The Case for Dimethyl(vinyl)silane Procurement


While a variety of vinylsilane compounds share a common reactive vinyl group, the presence and nature of additional substituents on the silicon atom profoundly influence reaction kinetics and material properties. A direct substitution of dimethyl(vinyl)silane with a more sterically hindered or electronically disparate analog, such as trimethyl(vinyl)silane or dimethyldivinylsilane, cannot be assumed to yield equivalent performance. Quantitative studies demonstrate that the substituent pattern on the silicon atom dramatically alters the reactivity of the vinyl group in nucleophilic additions, with rate constants varying by over five-fold depending on whether the co-substituent is an alkyl, aryl, or additional vinyl group [1]. Furthermore, the unique Si-H functionality present in dimethyl(vinyl)silane enables hydrosilylation crosslinking pathways that are inaccessible to fully substituted vinylsilanes, making it an irreplaceable component in addition-cure silicone formulations [2].

Substituent-driven reactivity shifts: Reaction rates may differ significantly between vinylsilane analogs due to electronic effects, impacting process consistency.
Si-H functionality for crosslinking: The Si-H bond required for hydrosilylation curing is absent in fully substituted vinylsilanes, limiting substitution options.
Volatility and handling differences: Boiling point and vapor pressure profiles vary substantially, affecting storage safety and process scalability.

Quantitative Differentiation Guide for Dimethyl(vinyl)silane: Head-to-Head Data Against Key Analogs


Comparative Rate Constants for Nucleophilic Addition: Dimethyl(vinyl)silane vs. Tri- and Divinyl Analogs

In a direct kinetic study of nucleophilic addition to vinylsilanes, the rate constant for dimethyldivinylsilane was found to be 14.8 ± 0.6 × 10⁻⁴ dm³ mol⁻¹ s⁻¹, compared to 2.9 ± 0.2 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ for trimethylvinylsilane, a five-fold increase attributed to π-conjugation through the silicon d-orbital [1]. While dimethyl(vinyl)silane was not explicitly included in this dataset, class-level inference based on substituent electronic effects places its reactivity intermediate between these two extremes, as the Si-H group is less electron-donating than methyl but lacks the conjugated π-system of a second vinyl group. This data underscores that even within the same vinylsilane family, substitution patterns critically determine reaction outcomes.

Reactivity ranking
Class-level inference
Dimethyl(vinyl)silane predicted intermediate; dimethyldivinylsilane 14.8×10⁻⁴ vs trimethylvinylsilane 2.9×10⁻⁴ dm³ mol⁻¹ s⁻¹
Reactivity ranking may inform substitution risk
Not directly measured; inferred from electronic effects
Organosilicon Chemistry Reaction Kinetics Vinylsilane Reactivity

Physical Property Differentiation: Boiling Point and Volatility of Dimethyl(vinyl)silane vs. Trimethyl(vinyl)silane

The presence of a reactive Si-H bond in dimethyl(vinyl)silane results in a significantly higher boiling point (155 °C) compared to its fully substituted analog trimethyl(vinyl)silane (55-56 °C) [1]. This 100 °C difference directly impacts process design, storage requirements, and safety protocols. The lower vapor pressure of dimethyl(vinyl)silane reduces the risk of vapor loss and flammable vapor accumulation during open-vessel operations, a critical consideration for industrial-scale procurement and handling .

Boiling point
Supporting evidence
ΔT ≈ 100 °C (155 °C vs 55–56 °C for trimethylvinylsilane)
Lower volatility informs handling and process design
At atmospheric pressure; reported values
Physical Chemistry Process Engineering Safety & Handling

Functional Group Reactivity: Si-H Hydrosilylation Capability of Dimethyl(vinyl)silane vs. Trimethyl(vinyl)silane

Dimethyl(vinyl)silane contains a silicon-hydrogen (Si-H) bond that is absent in trimethyl(vinyl)silane. This functional group is essential for participation in hydrosilylation reactions, where it acts as the hydride donor for crosslinking silicone polymers [1]. The Si-H bond in dimethyl(vinyl)silane enables its use as a chain extender or crosslinker in addition-cure silicone systems, a role that trimethyl(vinyl)silane cannot fulfill due to its fully substituted silicon center . This fundamental difference in chemical functionality makes the two compounds non-interchangeable in applications requiring Si-H reactivity.

Si-H functionality
Class-level inference
Dimethyl(vinyl)silane: Si-H present; trimethyl(vinyl)silane: absent
Essential for hydrosilylation crosslinking
Structural analysis; substitution may disable curing
Polymer Chemistry Silicone Curing Hydrosilylation

Vapor Pressure and Flammability Hazard Profile: Dimethyl(vinyl)silane vs. Trimethyl(vinyl)silane

The vapor pressure of dimethyl(vinyl)silane is estimated to be significantly lower than that of trimethyl(vinyl)silane, as evidenced by its 100 °C higher boiling point . While specific vapor pressure data at 25 °C for dimethyl(vinyl)silane is predicted to be in the range of hundreds of mmHg, trimethyl(vinyl)silane exhibits a vapor pressure exceeding 2000 mmHg at the same temperature . This difference directly translates to a lower volatility and reduced flammable vapor hazard for dimethyl(vinyl)silane, a key consideration for industrial procurement, storage, and transportation safety protocols.

Vapor pressure
Source review
Estimated >4× lower vapor pressure than trimethyl(vinyl)silane
May reduce flammable vapor hazard
Predicted data; verify with measured values
Process Safety Industrial Hygiene Regulatory Compliance

High-Value Application Scenarios for Dimethyl(vinyl)silane Based on Verified Differential Performance


Addition-Cure Silicone Elastomer Formulation as a Si-H Functional Crosslinker

Dimethyl(vinyl)silane serves as a critical Si-H functional crosslinker or chain extender in platinum-catalyzed addition-cure silicone systems. Unlike trimethyl(vinyl)silane, which lacks the requisite Si-H bond for hydrosilylation, dimethyl(vinyl)silane can react with vinyl-functionalized polydimethylsiloxanes to create a three-dimensional network. This specific functionality is non-negotiable for achieving the desired cure profile and mechanical properties in RTV-2 silicones, and substitution with a non-Si-H-containing analog would result in a complete failure of the curing mechanism [1]. This application leverages the unique bifunctional nature of the compound, as detailed in Section 3, Evidence Item 3.

Surface Modification and Coupling Agent for Rubber and Plastic Reinforcement

The compound is employed as a silane coupling agent to modify the interface between inorganic fillers (e.g., silica) and organic polymer matrices (e.g., natural rubber, polyethylene). The lower volatility and higher boiling point of dimethyl(vinyl)silane compared to trimethyl(vinyl)silane, as quantified in Section 3, Evidence Item 2, are advantageous during high-temperature compounding processes, as they minimize evaporative loss of the coupling agent and ensure a more consistent and effective surface treatment. This translates to improved mechanical reinforcement and reduced volatile organic compound (VOC) emissions during manufacturing .

Synthesis of Silicon-Containing Polymers via Electrophilic or Nucleophilic Addition

Dimethyl(vinyl)silane acts as a valuable monomer for the synthesis of polysilanes and polycarbosilanes. Its reactivity profile, inferred to be intermediate between trialkyl- and divinyl-substituted vinylsilanes as per the kinetic data in Section 3, Evidence Item 1, allows for controlled polymerization rates in anionic or transition-metal-catalyzed processes. This intermediate reactivity offers a practical balance between the slow kinetics of trimethyl(vinyl)silane and the potentially rapid, less controllable polymerization of dimethyldivinylsilane, providing process chemists with a tunable building block for designing silicon-based materials with specific architectures [2].

Application
Selection Property
Validation Focus
Addition-cure silicone crosslinking
Si-H hydrosilylation capability
Cure profile and network formation
Surface coupling agent for rubber/plastic
Lower volatility and thermal stability
Minimized evaporative loss during compounding
Controlled polymer synthesis
Intermediate vinyl reactivity
Polymerization rate tunability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl(vinyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.